3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione
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Overview
Description
3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione is a synthetic compound with a complex structure that includes a purine core substituted with butyl, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It serves as a probe to study biological processes, particularly those involving purine metabolism and signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit enzymes involved in purine metabolism, thereby affecting nucleotide synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound shares a similar purine core but differs in the substituents attached to the core structure.
3-Butyl-1,7-dimethyl-8-(1-piperidinyl)-1H-purine-2,6-dione: Another closely related compound with slight variations in the substituent positions.
Uniqueness
3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
7504-45-2 |
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Molecular Formula |
C16H25N5O2 |
Molecular Weight |
319.40 g/mol |
IUPAC Name |
3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-4-5-11-21-13-12(14(22)19(3)16(21)23)18(2)15(17-13)20-9-7-6-8-10-20/h4-11H2,1-3H3 |
InChI Key |
UDNKIWUAOHLBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)C |
Origin of Product |
United States |
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